2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione
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Overview
Description
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused pyridine-thiadiazine ring system with a trione functional group
Preparation Methods
The synthesis of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiadiazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione group to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of ATP-sensitive potassium channels, leading to various physiological effects . The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione can be compared with other thiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular and antihypertensive effects.
1,2,4-Pyridothiadiazine-1,1-dioxide: Similar in structure but with different biological activities, such as insulin release inhibition. The uniqueness of this compound lies in its specific trione functional group and the fused pyridine-thiadiazine ring system, which confer distinct chemical and biological properties.
Properties
CAS No. |
70661-80-2 |
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Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-5-4(2-1-3-7-5)13(11,12)9-6/h1-3H,(H2,7,8,9,10) |
InChI Key |
REIOLZVTBJXGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)NS2(=O)=O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
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